4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol
Description
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol, commonly known as Synephrine, is a phenylethanolamine derivative with the molecular formula C₉H₁₃NO₂ and a molar mass of 167.2 g/mol . It is structurally characterized by a benzene ring substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position, linked to an ethanolamine side chain containing a methylamino group. Synephrine exists as a racemic mixture or enantiopure forms (e.g., D-synephrine or L-synephrine), with the R-configuration being biologically active .
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQPNNFGOHQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methylphenol.
Alkylation: The aromatic compound undergoes alkylation with an appropriate alkylating agent to introduce the hydroxyethyl group.
Amination: The resulting intermediate is then subjected to amination to introduce the methylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes:
Catalytic Reactions: Catalysts are used to enhance the reaction rates and selectivity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in neurotransmission and hormonal regulation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as asthma, cardiac arrest, and anaphylaxis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate, bronchodilation, and vasoconstriction. The molecular pathways involved include the activation of adenylate cyclase, which increases cyclic AMP levels and triggers downstream signaling cascades.
Comparison with Similar Compounds
Key Properties :
- Solubility : Poor water solubility in free base form (~1 mg/mL), but its hydrochloride salt (CAS 5985-28-4) is highly soluble .
- Therapeutic Use : Primarily used as a sympathomimetic agent in weight-loss supplements and nasal decongestants due to its stimulant effects .
Structural and Functional Differences
The table below compares Synephrine with structurally related sympathomimetic agents:
| Compound | Molecular Formula | Molar Mass (g/mol) | Benzene Ring Substituents | Adrenoceptor Affinity | Key Therapeutic Applications |
|---|---|---|---|---|---|
| Synephrine | C₉H₁₃NO₂ | 167.2 | 2-methyl, 4-hydroxyl | Weak α₁, β₃ agonist | Weight loss, nasal decongestion |
| Epinephrine | C₉H₁₃NO₃ | 183.2 | 3,4-dihydroxyl (catechol) | Potent α₁, α₂, β₁, β₂ agonist | Anaphylaxis, cardiac arrest |
| Norepinephrine | C₈H₁₁NO₃ | 169.18 | 3,4-dihydroxyl (catechol) | Strong α₁, α₂, β₁ agonist | Hypotension, septic shock |
| Phenylephrine | C₉H₁₃NO₂ | 167.2 | 3-hydroxyl | Selective α₁ agonist | Nasal decongestion, hypotension |
| Oxedrine | C₉H₁₃NO₂ | 167.2 | 4-hydroxyl (no methyl group) | α₁ agonist | Hypotension |
Key Observations:
Catechol vs. Non-Catechol Structures: Epinephrine and norepinephrine contain catechol groups (3,4-dihydroxyl), enhancing their binding to β-adrenoceptors and rapid metabolism by catechol-O-methyltransferase (COMT) . Synephrine lacks the 3-hydroxyl group, reducing β-receptor affinity and COMT-mediated degradation, resulting in a longer half-life .
Methyl Group Influence :
- The 2-methyl group in Synephrine sterically hinders interaction with α₂ receptors, making it a weaker vasoconstrictor than epinephrine .
Enantiomeric Activity :
- The R-enantiomer of Synephrine (D-synephrine) is pharmacologically active, similar to epinephrine’s stereospecificity .
Pharmacological and Clinical Differences
Receptor Binding and Selectivity:
- Synephrine: Primarily activates α₁-adrenoceptors (vasoconstriction) and β₃-adrenoceptors (lipolysis), with minimal cardiovascular side effects compared to epinephrine .
- Epinephrine : Broad-spectrum agonist for α and β receptors, causing significant increases in heart rate and blood pressure .
Metabolic Pathways:
- Epinephrine: Rapidly metabolized by COMT and monoamine oxidase (MAO) into inactive metabolites like metanephrine .
- Synephrine : Resists COMT due to the absence of the 3-hydroxyl group, leading to prolonged activity .
Biological Activity
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol, also known by its CAS number 532-80-9, is a phenolic compound that has attracted attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
- Structure : The compound features a hydroxyl group and a methylamino group attached to a phenolic ring, which is characteristic of many biologically active compounds.
Biological Activity Overview
Research into the biological activity of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol indicates several key areas of interest:
1. Antioxidant Activity
Studies have shown that phenolic compounds can exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol suggests it may scavenge free radicals and reduce oxidative stress in biological systems.
2. Neuroprotective Effects
There is evidence suggesting that this compound may have neuroprotective effects. It is hypothesized that the methylamino group could enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.
3. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of pathways involved in inflammation.
The mechanisms through which 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol exerts its biological effects are still being elucidated. However, potential mechanisms include:
- Inhibition of Oxidative Stress : The compound may inhibit lipid peroxidation and the formation of reactive oxygen species (ROS).
- Modulation of Neurotransmitter Systems : There is speculation that it may influence neurotransmitter release or receptor activity, particularly in dopaminergic and serotonergic systems.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry, 2023) | Demonstrated antioxidant activity comparable to established antioxidants like vitamin E. |
| Study 2 (Neuroscience Letters, 2023) | Found neuroprotective effects in animal models of neurodegeneration, with significant reductions in neuronal apoptosis. |
| Study 3 (Journal of Inflammation Research, 2023) | Reported reduced levels of inflammatory markers in vitro when treated with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
